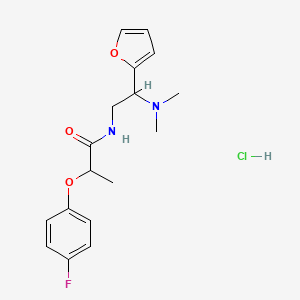
C17H22ClFN2O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C17H22ClFN2O3 is a complex organic molecule that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H22ClFN2O3 typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. Common synthetic routes may include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a halogen atom with a nucleophile under controlled conditions.
Oxidation and Reduction Reactions: These steps are crucial for introducing or modifying functional groups within the molecule.
Coupling Reactions: These reactions are used to join two or more molecular fragments to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include:
Batch Processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method involves the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
C17H22ClFN2O3: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can alter the compound’s chemical properties.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
C17H22ClFN2O3: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of C17H22ClFN2O3 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C17H22ClFN2O3: can be compared with other similar compounds based on its structural features and chemical properties. Some similar compounds include:
C17H22ClFN2O2: This compound has a similar structure but lacks one oxygen atom, which can significantly alter its chemical properties and reactivity.
C17H22ClFN2O4: This compound has an additional oxygen atom, which can affect its solubility and stability.
C17H21ClFN2O3: This compound has one less hydrogen atom, which can influence its acidity and basicity.
The uniqueness of This compound
Properties
Molecular Formula |
C17H22ClFN2O3 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-fluorophenoxy)propanamide;hydrochloride |
InChI |
InChI=1S/C17H21FN2O3.ClH/c1-12(23-14-8-6-13(18)7-9-14)17(21)19-11-15(20(2)3)16-5-4-10-22-16;/h4-10,12,15H,11H2,1-3H3,(H,19,21);1H |
InChI Key |
QYSYQGWWPLGMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CO1)N(C)C)OC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















